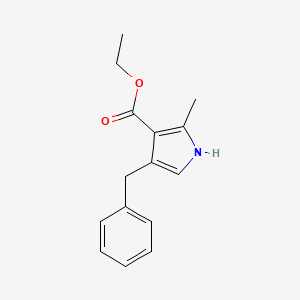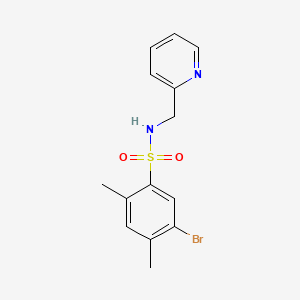![molecular formula C29H29N3O5 B15107625 2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B15107625.png)
2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include ammonia, haloalkanes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) might be employed to achieve the desired purity and structural integrity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules and as a subject for studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes
Mécanisme D'action
The mechanism by which 2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol include other pyrimidine derivatives and benzodioxepin-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
Its structure provides a versatile platform for further modification and exploration in various scientific fields .
Propriétés
Formule moléculaire |
C29H29N3O5 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-13-22(24(33)15-26(19)37-17-18-6-4-7-21(12-18)34-2)28-23(16-31-29(30)32-28)20-8-9-25-27(14-20)36-11-5-10-35-25/h4,6-9,12-16,33H,3,5,10-11,17H2,1-2H3,(H2,30,31,32) |
Clé InChI |
GBINMBRPNPDDEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1OCC2=CC(=CC=C2)OC)O)C3=NC(=NC=C3C4=CC5=C(C=C4)OCCCO5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B15107542.png)
![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B15107548.png)
![4-oxo-N-(propan-2-yl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B15107552.png)

![1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide](/img/structure/B15107572.png)
![Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-](/img/structure/B15107585.png)
![3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea](/img/structure/B15107590.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B15107596.png)
![(5Z)-5-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15107600.png)
![(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B15107603.png)
![2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolan e-2,1'-cyclohexane]-5-ylacetamide](/img/structure/B15107606.png)

![(2-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B15107611.png)
![N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B15107618.png)
